molecular formula C9H6Cl2F3NO2 B1519291 2,2,2-Trifluoroethyl 3,5-dichlorophenylcarbamate CAS No. 1087788-79-1

2,2,2-Trifluoroethyl 3,5-dichlorophenylcarbamate

Cat. No. B1519291
M. Wt: 288.05 g/mol
InChI Key: HALAIZZBDLJCAB-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 3,5-dichlorophenylcarbamate is a chemical compound with the molecular formula C9H6Cl2F3NO2 . It has a molecular weight of 288.05 .


Molecular Structure Analysis

The InChI code for 2,2,2-Trifluoroethyl 3,5-dichlorophenylcarbamate is 1S/C9H6Cl2F3NO2/c10-5-1-6(11)3-7(2-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Metabolism and Excretion in Pharmaceutical Research

Compounds similar to 2,2,2-Trifluoroethyl 3,5-dichlorophenylcarbamate, such as RWJ-333369, have been extensively studied in the context of pharmaceutical research, particularly focusing on their metabolism and excretion profiles in humans. For instance, RWJ-333369 has been investigated for its neuromodulatory properties, especially in treating epilepsy. Studies have detailed its extensive metabolism in humans and the significance of the parent drug in circulation (Mannens et al., 2007).

Environmental and Health Impacts

Compounds with structures similar to 2,2,2-Trifluoroethyl 3,5-dichlorophenylcarbamate have been part of environmental health studies. For instance, hydrochlorofluorocarbons (HCFCs), compounds used as substitutes for ozone-depleting chlorofluorocarbons, have been linked to liver disease in industrial workers due to their metabolism into reactive trifluoroacetyl halide intermediates. This highlights the potential health risks associated with exposure to these compounds and the need for safer alternatives (Hoet et al., 1997).

Analytical Studies in Biochemistry

The decomposition products and metabolites of halogenated compounds, such as halothane, have been identified and quantified in various studies, providing insights into their biochemical pathways and potential impacts on human health. For example, the identification of volatile metabolites of halothane in exhaled gases of patients provides a foundation for understanding the metabolic pathways and potential toxicological effects of these compounds (Sharp et al., 1979).

Safety And Hazards

The safety data sheet for this compound suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F3NO2/c10-5-1-6(11)3-7(2-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALAIZZBDLJCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301219071
Record name 2,2,2-Trifluoroethyl N-(3,5-dichlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate

CAS RN

1087788-79-1
Record name 2,2,2-Trifluoroethyl N-(3,5-dichlorophenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087788-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl N-(3,5-dichlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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